molecular formula C13H13NO3 B13998169 2-(4-Cyanotetrahydro-2H-pyran-4-yl)benzoic acid

2-(4-Cyanotetrahydro-2H-pyran-4-yl)benzoic acid

Katalognummer: B13998169
Molekulargewicht: 231.25 g/mol
InChI-Schlüssel: BEGFSUHKMSYSJT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Cyanotetrahydro-2H-pyran-4-yl)benzoic acid typically involves the following steps :

    Formation of Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized through the cyclization of appropriate precursors under acidic conditions.

    Introduction of Cyano Group: The cyano group is introduced at the 4-position of the tetrahydropyran ring using reagents such as cyanogen bromide or sodium cyanide.

    Attachment of Benzoic Acid Moiety: The benzoic acid moiety is attached to the tetrahydropyran ring through a nucleophilic substitution reaction, often using benzoic acid derivatives and suitable catalysts.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations .

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Cyanotetrahydro-2H-pyran-4-yl)benzoic acid undergoes various chemical reactions, including :

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.

    Substitution: The benzoic acid moiety can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines .

Wissenschaftliche Forschungsanwendungen

2-(4-Cyanotetrahydro-2H-pyran-4-yl)benzoic acid has several scientific research applications, including :

    Chemistry: It is used as a building block in organic synthesis and the development of new chemical entities.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential therapeutic applications, such as anti-inflammatory or anticancer properties.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-(4-Cyanotetrahydro-2H-pyran-4-yl)benzoic acid involves its interaction with molecular targets and pathways . The cyano group and benzoic acid moiety play crucial roles in binding to specific enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(4-Cyanotetrahydro-2H-pyran-4-yl)benzoic acid is unique due to the combination of the tetrahydropyran ring, cyano group, and benzoic acid moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .

Eigenschaften

Molekularformel

C13H13NO3

Molekulargewicht

231.25 g/mol

IUPAC-Name

2-(4-cyanooxan-4-yl)benzoic acid

InChI

InChI=1S/C13H13NO3/c14-9-13(5-7-17-8-6-13)11-4-2-1-3-10(11)12(15)16/h1-4H,5-8H2,(H,15,16)

InChI-Schlüssel

BEGFSUHKMSYSJT-UHFFFAOYSA-N

Kanonische SMILES

C1COCCC1(C#N)C2=CC=CC=C2C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.